Cas no 88655-02-1 (Benzeneethanamine, 4-(1-methylethoxy)-)

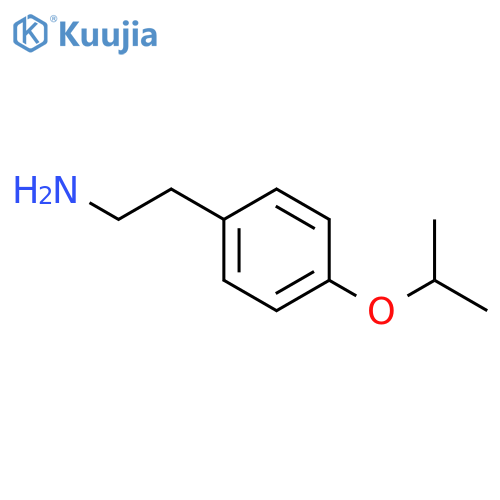

88655-02-1 structure

商品名:Benzeneethanamine, 4-(1-methylethoxy)-

Benzeneethanamine, 4-(1-methylethoxy)- 化学的及び物理的性質

名前と識別子

-

- Benzeneethanamine, 4-(1-methylethoxy)-

- 2-(4-isopropoxyphenyl)ethanamine

- 2-(4-isopropoxyphenyl)ethanamine(SALTDATA: HCl)

- 2-(4-propan-2-yloxyphenyl)ethanamine

- 88655-02-1

- 2-[4-(propan-2-yloxy)phenyl]ethan-1-amine

- Z239604696

- EN300-36884

- MFCD03444569

- DTXSID90481243

- F21203

- SCHEMBL7521694

- AKOS000140463

- 2-(4-Isopropoxyphenyl)ethylamine

- 2-(4-Isopropoxyphenyl)ethanamine x1hcl

-

- MDL: MFCD03444569

- インチ: InChI=1S/C11H17NO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8,12H2,1-2H3

- InChIKey: PNHKLHKLRYLHAQ-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=CC=C(C=C1)CCN

計算された属性

- せいみつぶんしりょう: 179.131014166g/mol

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

Benzeneethanamine, 4-(1-methylethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36884-1.0g |

2-[4-(propan-2-yloxy)phenyl]ethan-1-amine |

88655-02-1 | 93.0% | 1.0g |

$142.0 | 2025-03-21 | |

| 1PlusChem | 1P0049FK-10g |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 93% | 10g |

$1122.00 | 2025-02-21 | |

| Aaron | AR0049NW-5g |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 93% | 5g |

$933.00 | 2025-01-22 | |

| Aaron | AR0049NW-10g |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 93% | 10g |

$1370.00 | 2025-01-22 | |

| A2B Chem LLC | AB98048-50mg |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 92% | 50mg |

$88.00 | 2024-04-19 | |

| Aaron | AR0049NW-50mg |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 93% | 50mg |

$75.00 | 2025-01-22 | |

| Aaron | AR0049NW-500mg |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 93% | 500mg |

$236.00 | 2025-01-22 | |

| Aaron | AR0049NW-1g |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 93% | 1g |

$339.00 | 2025-01-22 | |

| A2B Chem LLC | AB98048-1g |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 92% | 1g |

$261.00 | 2024-04-19 | |

| 1PlusChem | 1P0049FK-1g |

Benzeneethanamine, 4-(1-methylethoxy)- |

88655-02-1 | 93% | 1g |

$289.00 | 2025-02-21 |

Benzeneethanamine, 4-(1-methylethoxy)- 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

88655-02-1 (Benzeneethanamine, 4-(1-methylethoxy)-) 関連製品

- 56370-30-0(2-(4-Ethoxyphenyl)ethanamine Hydrochloride)

- 62885-82-9((4-Ethoxyphenyl)ethylamine)

- 76935-76-7(3-Ethoxyphenethylamine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88655-02-1)Benzeneethanamine, 4-(1-methylethoxy)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):223/767